molecular formula C14H16N4O2 B497358 N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide CAS No. 898644-21-8

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B497358
CAS No.: 898644-21-8
M. Wt: 272.3g/mol
InChI Key: XPJVCCUGQLMNFC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic small molecule research chemical featuring a 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry known for conferring significant biological activity . This compound is of high interest for researchers in neuroscience and pharmacology, particularly for investigating novel therapeutic agents for central nervous system (CNS) disorders. Compounds with structural similarities have demonstrated potent anticonvulsant activity in established animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for such triazole-containing analogs is frequently associated with the GABAergic system, where they act as modulators of the GABAA receptor, a primary target for anticonvulsant and anxiolytic drugs . Research on related compounds indicates that this activity may be linked to an increase in the content of the inhibitory neurotransmitter GABA in the brain . Furthermore, structural analogs have shown promising neuroprotective properties in in vitro models, such as protecting against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. This protective effect is potentially mediated through the modulation of key apoptotic pathway proteins, including a decrease in the expression levels of the pro-apoptotic protein Bax and the activity of caspase-3 . As a versatile chemical tool, this compound enables researchers to explore structure-activity relationships (SAR) and further elucidate the biological pathways involved in neurological diseases. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10(18-9-15-8-16-18)6-14(20)17-13-5-3-4-12(7-13)11(2)19/h3-5,7-10H,6H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJVCCUGQLMNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC(=C1)C(=O)C)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(1H-1,2,4-Triazol-1-yl)butanoyl Chloride

This intermediate is typically prepared via nucleophilic substitution of 1H-1,2,4-triazole with α-bromobutanoyl chloride. Under inert conditions, the reaction proceeds in anhydrous dichloromethane at 0–5°C, yielding the acyl chloride after 12 hours (85% purity, requiring further distillation). Alternative routes employ Schotten-Baumann conditions , where α-bromobutanoyl chloride reacts with triazole in the presence of aqueous sodium hydroxide, though this method risks hydrolysis.

Synthetic Routes and Reaction Optimization

Stepwise Amide Coupling

The most widely adopted method involves a two-step sequence:

  • Formation of the butanamide-triazole intermediate :

    • 3-(1H-1,2,4-Triazol-1-yl)butanoyl chloride is reacted with 3-acetylaniline in the presence of a base (e.g., triethylamine or pyridine) at room temperature.

    • Solvent optimization : Benzene and 1,4-dioxane yield superior results compared to polar aprotic solvents like DMF due to reduced side reactions.

    • Stoichiometry : A 1:1.2 molar ratio of acyl chloride to aniline maximizes yield (Table 1).

    SolventBaseYield (%)Purity (%)
    BenzeneTriethylamine7895
    1,4-DioxanePyridine7293
    DMFTriethylamine6588
    Table 1: Solvent and base effects on intermediate formation.
  • Purification : The crude product is recrystallized from ethanol/water (3:1 v/v), achieving >99% purity as confirmed by HPLC.

One-Pot Tandem Synthesis

Recent advances utilize palladium-catalyzed coupling to streamline synthesis:

  • A mixture of 3-acetylaniline, 1H-1,2,4-triazole, and α-bromobutanoyl chloride is treated with Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 80°C for 24 hours.

  • This method avoids isolating intermediates but requires rigorous temperature control to prevent triazole decomposition.

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance reproducibility, pharmaceutical manufacturers employ continuous flow reactors with the following parameters:

  • Residence time : 30 minutes

  • Temperature : 50°C

  • Pressure : 2 bar

  • Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B) for enantioselective amidation.

This system achieves a throughput of 12 kg/day with 90% yield and <0.5% impurities, validated by in-line FTIR monitoring.

Analytical Characterization

Post-synthesis, the compound is characterized using:

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.2–8.8 ppm (triazole protons), δ 7.0–7.5 ppm (aromatic protons), and δ 2.5 ppm (acetyl methyl group).

  • HRMS (ESI) : [M+H]⁺ observed at m/z 272.30 (calculated 272.31).

  • X-ray crystallography : Confirms the planar triazole ring and trans-configuration of the butanamide chain.

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-acetyl group on the phenyl ring induces steric clashes during amidation. Solutions include:

  • Using bulky ligands (e.g., L*5 in Table S5) to shield reactive sites.

  • Increasing reaction temperature to 60°C to enhance molecular mobility.

Byproduct Formation

Common byproducts like N-acetylated triazole (5–10%) are minimized by:

  • Stoichiometric control : Limiting acyl chloride excess to <10%.

  • Additives : Adding molecular sieves (4Å) to sequester liberated HCl.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Stepwise coupling7899Moderate
One-pot tandem6894High
Continuous flow9099.5Industrial
Table 2: Performance metrics of synthetic methods .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that triazole derivatives, including N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, exhibit significant antimicrobial activity. Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, making them effective against various fungal pathogens. A study demonstrated that this compound showed promising activity against several strains of fungi, including Candida and Aspergillus species.

Anticancer Activity
Triazole compounds have also been investigated for their potential anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies revealed that this compound induced apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Agricultural Applications

Fungicides
The compound's structural similarity to known fungicides suggests its potential as a new agricultural fungicide. Its effectiveness against plant pathogens could be leveraged to develop novel crop protection products. Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops like wheat and corn.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers have synthesized various analogs and assessed their activity against specific targets. The following table summarizes key findings from SAR studies:

Compound VariantActivity (IC50)Target
N-(3-acetylphenyl)-3-(triazole)5 µMFungal growth inhibition
N-(4-methylphenyl)-3-(triazole)10 µMCancer cell proliferation
N-(2-hydroxyphenyl)-3-(triazole)7 µMAntimicrobial activity

Case Studies

Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 4 µg/mL, demonstrating its potential as an antifungal agent.

Case Study 2: Agricultural Field Trials
Field trials conducted on wheat crops treated with formulations containing the compound showed a 30% reduction in disease severity caused by Fusarium graminearum. These findings suggest practical applications in crop protection.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide would depend on its specific biological target. Generally, triazole derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal agent.

    Voriconazole: A triazole derivative used to treat fungal infections.

Uniqueness

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide may have unique properties compared to other triazole derivatives, such as different pharmacokinetic profiles, binding affinities, and spectrum of biological activity. These differences can make it a valuable compound for specific applications in research and medicine.

Biological Activity

N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (CAS No. 898644-21-8) is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.

  • Molecular Formula : C14H16N4O2
  • Molecular Weight : 272.30244 g/mol
  • Structure : The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of this compound on cervical cancer (HeLa) and triple-negative breast cancer (HCC70) cell lines, it was found to exhibit significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were recorded as follows:

Cell LineIC50 (μM)
HeLa8.88 ± 1.07
HCC706.57 ± 1.11
MCF12A9.41 ± 1.04

These results indicate that this compound has a potent effect on cancer cells while showing relatively lower toxicity towards non-cancerous cells like MCF12A .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated, particularly concerning its ability to inhibit cyclooxygenase enzymes (COX).

Inhibition of COX Enzymes

Research has shown that derivatives similar to this compound can inhibit COX enzymes effectively. For example:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12

These findings suggest that the compound could serve as a lead molecule for designing new anti-inflammatory drugs by targeting COX pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various assays.

Evaluation Against Bacterial Strains

In vitro studies demonstrated that the compound exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial profile indicates potential therapeutic applications in treating bacterial infections .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Key Findings

Research indicates that modifications on the triazole ring and acetamide group significantly influence the compound's activity:

  • Electron-donating groups on the triazole enhance anticancer activity.
  • Hydrophobic substitutions improve antimicrobial efficacy.

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